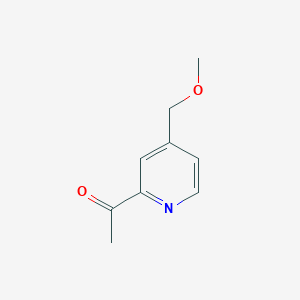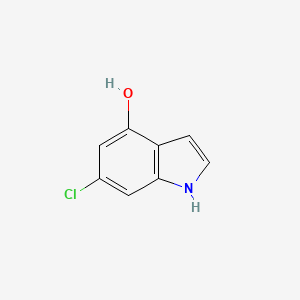
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 4-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and organometallic reagents.
Major Products Formed:
- Oxidation products include quinoline derivatives.
- Reduction products include dihydroquinoline and tetrahydroquinoline derivatives.
- Substitution products vary depending on the nucleophile used, leading to a range of functionalized quinoline derivatives .
Applications De Recherche Scientifique
5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound can inhibit enzyme activity or modulate receptor function, affecting various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
5-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group, affecting its biological activity and properties.
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline: Similar structure with the fluorine atom at a different position, leading to different reactivity and applications.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A methyl ester derivative with different chemical properties and applications.
Uniqueness: 5-Fluoro-4-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Formule moléculaire |
C10H12FN |
|---|---|
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
5-fluoro-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12FN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-4,7,12H,5-6H2,1H3 |
Clé InChI |
FYAXXHWSPZHWJH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCNC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)



![Furo[2,3-b]quinoline](/img/structure/B11916999.png)
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)


![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)
![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)


